(2-Chloro-5-methoxy-pyrimidin-4-yl)-cyclopropyl-amine
CAS No.:
Cat. No.: VC13469646
Molecular Formula: C8H10ClN3O
Molecular Weight: 199.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClN3O |
|---|---|
| Molecular Weight | 199.64 g/mol |
| IUPAC Name | 2-chloro-N-cyclopropyl-5-methoxypyrimidin-4-amine |
| Standard InChI | InChI=1S/C8H10ClN3O/c1-13-6-4-10-8(9)12-7(6)11-5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12) |
| Standard InChI Key | XVRGFANCNUNRIG-UHFFFAOYSA-N |
| SMILES | COC1=CN=C(N=C1NC2CC2)Cl |
| Canonical SMILES | COC1=CN=C(N=C1NC2CC2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(2-Chloro-5-methoxy-pyrimidin-4-yl)-cyclopropyl-amine (C₈H₁₁ClN₄O) features a pyrimidine ring substituted at positions 2, 4, and 5. The 2-chloro and 5-methoxy groups contribute electron-withdrawing and donating effects, respectively, while the 4-position is occupied by a cyclopropylamine moiety. This configuration introduces significant steric hindrance and conformational rigidity compared to linear alkylamine analogues .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁ClN₄O |
| Molecular Weight | 214.65 g/mol |
| Hydrogen Bond Donors | 1 (NH) |
| Hydrogen Bond Acceptors | 4 (N, O) |
| Rotatable Bonds | 2 |
| Topological Polar SA | 64.9 Ų |
Derived from Chemsrc data for analogous pyrimidines .
The cyclopropyl group’s ring strain and sp³ hybridization at the amine nitrogen create a unique electronic environment, potentially enhancing binding affinity in biological targets . Crystallographic data for related compounds suggest that the chloro and methoxy substituents adopt coplanar orientations with the pyrimidine ring, optimizing π-π stacking interactions .
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
Two primary routes emerge for synthesizing this compound:
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Hantzsch Thiazole Synthesis Adaptation: As demonstrated in US8314249B2 , analogous pyrimidine-thiazole hybrids are synthesized via phase-transfer catalyzed reactions. For the target compound, a modified approach could involve:
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 2,4-Dichloro-5-methoxypyrimidine, Cyclopropylamine, Pd(OAc)₂, Xantphos, K₂CO₃, 100°C, 12h | ~65% |
| 2 | Purification via column chromatography (EtOAc/hexane) | 90% |
Adapted from thiazole synthesis protocols .
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Nucleophilic Aromatic Substitution: The chloro group at position 2 could be displaced by cyclopropylamine under high-temperature conditions (150–180°C) in polar aprotic solvents like DMF or NMP . This method risks over-reduction of the pyrimidine ring but offers scalability for industrial applications .
Physicochemical and Stability Profiles
Thermodynamic Properties
While experimental data for the exact compound are unavailable, extrapolations from similar pyrimidines suggest:
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Melting Point: 110–125°C (higher than 2-chloro-4-methylpyrimidin-5-amine’s 93.5°C due to cyclopropyl rigidity).
-
Solubility: Moderate lipophilicity (LogP ≈ 1.2–1.8), with aqueous solubility <1 mg/mL at pH 7.4 .
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Stability: Susceptible to hydrolytic cleavage of the methoxy group under strongly acidic (pH <2) or basic (pH >10) conditions .
Table 3: Predicted ADMET Properties
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 85–90% |
| CYP450 Inhibition | Moderate (CYP3A4 IC₅₀ ≈ 8 μM) |
| hERG Blockade | Low risk (IC₅₀ >30 μM) |
Estimated using QSAR models from pyrimidine analogues .
| Target | Assay Type | IC₅₀/EC₅₀ |
|---|---|---|
| NAPE-PLD | Fluorescence | 1.8 μM |
| CRF1 Receptor | cAMP Inhibition | 12 μM |
Extrapolated from pyrimidine and thiazole analogues .
Therapeutic Applications
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Neuropsychiatric Disorders: CRF1 antagonism could modulate stress responses, suggesting utility in depression/anxiety .
-
Metabolic Diseases: NAPE-PLD inhibition alters endocannabinoid levels, potentially addressing obesity .
| Parameter | Guideline |
|---|---|
| Personal Protection | Gloves (nitrile), face shield |
| Storage | 2–8°C under inert atmosphere |
| Disposal | Incineration (≥1000°C) |
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